molecular formula C8H15N3O B2907284 4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol CAS No. 1466561-22-7

4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol

Cat. No.: B2907284
CAS No.: 1466561-22-7
M. Wt: 169.228
InChI Key: NLSOHYYDUQEOAJ-UHFFFAOYSA-N
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Description

4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl-containing compound, while substitution reactions could introduce various functional groups at the amino position.

Scientific Research Applications

4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The amino and hydroxyl groups can also interact with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Imidazole: The parent compound of the imidazole ring system.

    Histamine: A biologically active amine derived from histidine.

Uniqueness

4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol is unique due to the presence of both amino and hydroxyl groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-amino-3-(3-methylimidazol-4-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c1-11-6-10-5-8(11)7(4-9)2-3-12/h5-7,12H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSOHYYDUQEOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(CCO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1466561-22-7
Record name 4-amino-3-(1-methyl-1H-imidazol-5-yl)butan-1-ol
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